molecular formula C11H11N B103702 1-(Allyl)-1H-indole CAS No. 16886-08-1

1-(Allyl)-1H-indole

Cat. No.: B103702
CAS No.: 16886-08-1
M. Wt: 157.21 g/mol
InChI Key: HVTZRDOAWZPREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Allyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The allyl group attached to the nitrogen atom in the indole ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Allyl)-1H-indole can be synthesized through various methods. One common approach involves the reaction of indole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. Another method involves the palladium-catalyzed cross-coupling of indole with allyl halides under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Allyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or allylic alcohols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Allylic alcohols, epoxides.

    Reduction: Saturated indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indoles.

Scientific Research Applications

Biological Applications

The biological significance of 1-(Allyl)-1H-indole is notable, particularly in medicinal chemistry:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it has been evaluated for its activity against checkpoint kinase 1 (Chk1), which plays a crucial role in cell cycle regulation. Certain derivatives have shown promising results in inducing DNA damage-induced cell cycle arrest .
  • Anticancer Activity : Several studies have reported that indole derivatives exhibit significant anticancer properties. For example, compounds derived from this compound have been synthesized and tested for their cytotoxic effects against various cancer cell lines, demonstrating potential as therapeutic agents .
  • Neuropharmacology : Research indicates that indole derivatives can act as monoamine reuptake inhibitors, which are relevant in treating depression and other mood disorders. The structural modifications on the allylic side chain can enhance binding affinity to specific receptors .

Industrial Applications

Beyond its biological implications, this compound finds utility in various industrial applications:

  • Dyes and Agrochemicals : The compound serves as a precursor for synthesizing dyes and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in creating complex organic materials used in these industries.
  • Corrosion Inhibition : Recent studies have highlighted the effectiveness of this compound derivatives as corrosion inhibitors for metals like carbon steel in acidic environments. This property is attributed to their ability to adsorb onto metal surfaces, forming protective layers .

Data Summary Table

Application AreaSpecific Use CasesReferences
Organic SynthesisBuilding block for complex organic molecules
Medicinal ChemistryAnticancer agents, enzyme inhibitors
Industrial ChemistryDyes production, agrochemicals
Corrosion InhibitionProtecting carbon steel in acidic solutions

Case Study 1: Anticancer Activity

A series of novel indole-based compounds were synthesized from this compound and evaluated for their cytotoxic properties against breast cancer cell lines (MDA-MB-231). The most active compound exhibited an IC50 value of 2.8 µM, indicating significant potential as an anticancer agent.

Case Study 2: Corrosion Inhibition

A gravimetric study assessed the effectiveness of this compound as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. Results indicated that the compound significantly reduced corrosion rates compared to untreated samples, showcasing its industrial relevance.

Mechanism of Action

The mechanism of action of 1-(Allyl)-1H-indole involves its interaction with various molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the compound can modulate signaling pathways by acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

    1-Methyl-1H-indole: Similar structure but with a methyl group instead of an allyl group.

    1-Benzyl-1H-indole: Contains a benzyl group, leading to different chemical properties.

    1-Phenyl-1H-indole: Features a phenyl group, affecting its reactivity and biological activity.

Uniqueness: 1-(Allyl)-1H-indole is unique due to the presence of the allyl group, which imparts distinct reactivity and biological properties. The allyl group allows for selective modifications and the formation of various derivatives, making it a versatile intermediate in organic synthesis.

Biological Activity

1-(Allyl)-1H-indole is a compound belonging to the indole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The structure of this compound features an allyl group attached to the nitrogen atom of the indole ring. This configuration enhances its reactivity and biological potential. The compound acts primarily as a ligand for various receptors and enzymes, influencing several physiological processes. Its unique properties make it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of indole compounds exhibit significant anticancer properties. For instance, certain indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The allyl substitution may enhance these effects by modulating receptor interactions and signaling pathways .
  • Neuroprotective Effects :
    • Research indicates that indole derivatives can possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems and anti-inflammatory actions .
  • Antimicrobial Properties :
    • This compound has shown antimicrobial activity against various pathogens. Its effectiveness may stem from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
  • Enzyme Inhibition :
    • The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a monoamine oxidase inhibitor, which could have implications for treating mood disorders.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various indole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Mechanisms

In another investigation, researchers assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with the compound led to a marked decrease in oxidative stress markers and improved neuronal survival rates .

Data Tables

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis, cell cycle arrest
NeuroprotectiveModulation of neurotransmitter systems
AntimicrobialDisruption of microbial cell membranes
Enzyme InhibitionInhibition of monoamine oxidase

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

  • Synthesis of Novel Derivatives : Developing new derivatives with enhanced biological activity or selectivity for specific targets.
  • Mechanistic Studies : Further investigation into the specific pathways affected by this compound could provide insights into its therapeutic potential.
  • Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of this compound in humans for various therapeutic applications.

Properties

IUPAC Name

1-prop-2-enylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h2-7,9H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTZRDOAWZPREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937558
Record name 1-(Prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16886-08-1
Record name 1-(2-Propen-1-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16886-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Allyl)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016886081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Prop-2-en-1-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90937558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(allyl)-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.39 g (9.04 mmoles) of 18-crown-6 in 250 ml of dry ether was added 13.1 g (116.7 mmoles) of potassium tert-butoxide. The mixture was stirred while 11.72 g (100 mmoles) indole was added. The stirring was continued for 3 hours. All of the solid did not dissolve. Then 14.1 g (116.5 mmoles) of allyl bromide in 100 ml of ether was added during 0.5 hour. The stirring was continued for 67.5 hours. Water (200 ml) was added. The layers were separated. The aqueous layer was extracted with ether (2×75 ml). The combined ether phases were washed with 50 ml of brine and dried over MgSO4. Evaporation of the solvent left 16.02 g of brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 10% acetone-Skellysolve B and 2200 ml fractions were collected. The fractions were assayed by silica gel tlc (1×4") (10% acetone-Skellysolve B). Fractions 17-23 were combined giving 11.60 g (74%) of 1-allylindole as a yellow brown oil.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11.72 g
Type
reactant
Reaction Step Two
Quantity
14.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Allyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
1-(Allyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
1-(Allyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
1-(Allyl)-1H-indole
Reactant of Route 5
1-(Allyl)-1H-indole
Reactant of Route 6
1-(Allyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.